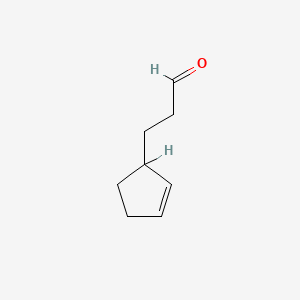
2-Cyclopentene-1-propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentene-1-propanal: is an organic compound characterized by a cyclopentene ring attached to a propanal group. This compound is a member of the cycloalkene family and is known for its unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-propanal typically involves the cycloaddition reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction involves the addition of a diene to a dienophile, forming a six-membered ring. The reaction conditions often require the presence of electron-attracting groups on the dienophile and electron-donating groups on the diene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can involve the cracking of petroleum derivatives followed by specific chemical reactions to introduce the propanal group. The process may include steps such as oxidation and hydrolysis to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentene derivatives. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry .
Scientific Research Applications
2-Cyclopentene-1-propanal has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic resins, rubber, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-propanal involves its reactivity with various molecular targets. The compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group. It can also undergo cycloaddition reactions, forming new ring structures. The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene with a five-membered ring and a double bond.
Cyclopentane: A saturated cycloalkane with a five-membered ring.
Cyclopentenone: A cycloalkene with a ketone group, known for its reactivity in Diels-Alder reactions
Uniqueness
2-Cyclopentene-1-propanal is unique due to the presence of both a cyclopentene ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Properties
CAS No. |
64504-73-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopent-2-en-1-ylpropanal |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
VNADXVBCKKQNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


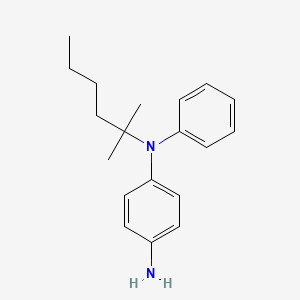
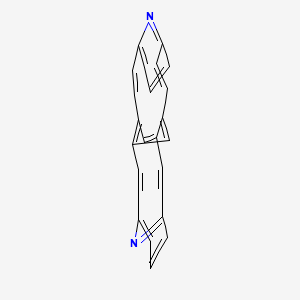
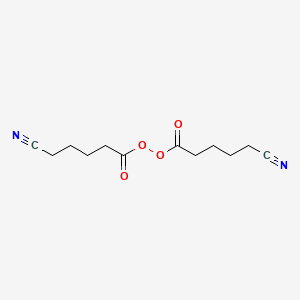
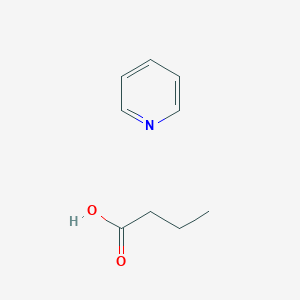
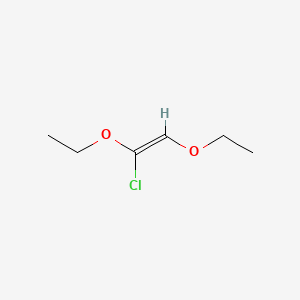
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
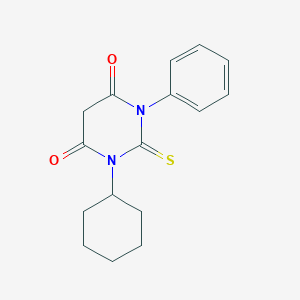


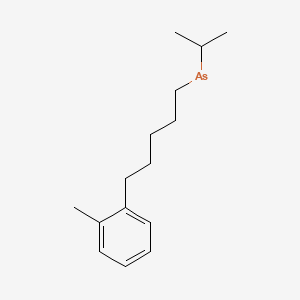


![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
